N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
“N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . It also contains an oxadiazole ring, which is a heterocyclic compound containing one oxygen and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and oxadiazole rings would contribute to the aromaticity of the molecule, while the trifluoromethyl group would add significant electronegativity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Enzymatic Activity and Inhibition
Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the N-methylation of nicotinamide, pyridine, and structurally related compounds. The role of NNMT in the metabolism of nicotinamide and related compounds is crucial, as it affects the pharmacokinetics of drugs and has implications in various diseases (Rini et al., 1990; Babault et al., 2018). Research has led to the discovery of bisubstrate inhibitors of NNMT, providing a foundation for developing therapeutic agents targeting diseases associated with NNMT overexpression.
Antimicrobial Activity
Compounds derived from nicotinamide, including those structurally related to N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide, have shown potential antimicrobial properties. For instance, specific derivatives of nicotinic acid have been synthesized and demonstrated in vitro antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2010).
Corrosion Inhibition
Nicotinamide derivatives have been explored for their corrosion inhibition properties, particularly on mild steel in acidic conditions. The study of these compounds reveals their potential as effective corrosion inhibitors, which could have significant applications in industrial processes (Chakravarthy et al., 2014).
Cancer Research
The overexpression of NNMT has been linked to various cancers, making it a target for cancer research. Studies investigating NNMT's role in cutaneous malignant melanoma, for instance, suggest that NNMT could serve as a molecular biomarker for melanoma, potentially aiding in the diagnosis and prognosis of this type of cancer (Ganzetti et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O2/c22-21(23,24)17-8-7-15(12-26-17)20(30)27-16-6-2-1-4-13(16)10-18-28-19(29-31-18)14-5-3-9-25-11-14/h1-9,11-12H,10H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJPNWZTEBJPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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